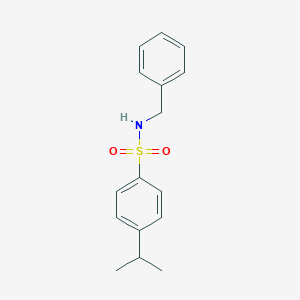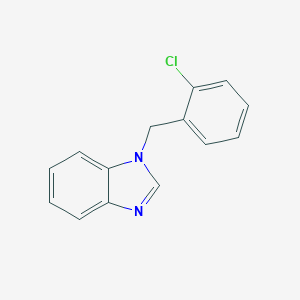
2,3-Indolinedione 3-benzoylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Indolinedione 3-benzoylhydrazone is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and other pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Indolinedione 3-benzoylhydrazone typically involves the reaction of 2,3-indolinedione (isatin) with benzoylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Isatin+Benzoylhydrazine→2,3-Indolinedione 3-benzoylhydrazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization, distillation, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Indolinedione 3-benzoylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2,3-Indolinedione 3-benzoylhydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Indolinedione (Isatin): A precursor to 2,3-Indolinedione 3-benzoylhydrazone, known for its antimicrobial and anticancer properties.
Indoline: A reduced form of indole, with applications in pharmaceuticals and materials science.
Indole-3-carboxaldehyde: Another indole derivative with biological activity, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound stands out due to its specific combination of the indolinedione and benzoylhydrazone moieties, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-17-13-11-8-4-5-9-12(11)16-15(13)20/h1-9,16,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIXLJUTDQIFLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165571 |
Source


|
| Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875314-59-3 |
Source


|
| Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-2,3-dihydrothiazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B352088.png)

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)





![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

